molecular formula C14H14N2O3S B2677264 Ethyl 2-benzamido-4-methylthiazole-5-carboxylate CAS No. 92192-06-8

Ethyl 2-benzamido-4-methylthiazole-5-carboxylate

Cat. No. B2677264
CAS RN: 92192-06-8
M. Wt: 290.34
InChI Key: HSPXTLSMHAEJLA-UHFFFAOYSA-N
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Description

Ethyl 2-benzamido-4-methylthiazole-5-carboxylate is a chemical compound with the molecular formula C14H14N2O3S . It is a derivative of thiazole-5-carboxylic acid .


Synthesis Analysis

The synthesis of Ethyl 2-benzamido-4-methylthiazole-5-carboxylate involves the addition of various substituted derivatives of the compound and potassium carbonate (1 equivalent) to a solution of methanol: water (9:1). This mixture is then refluxed to break the ester into an acid .


Molecular Structure Analysis

The molecular structure of Ethyl 2-benzamido-4-methylthiazole-5-carboxylate consists of a thiazole ring, which is a five-membered ring containing one nitrogen atom, one sulfur atom, and three carbon atoms. Attached to this ring are a benzamido group and a carboxylate group .


Physical And Chemical Properties Analysis

Ethyl 2-benzamido-4-methylthiazole-5-carboxylate has a molecular weight of 290.34. It has a predicted density of 1.309±0.06 g/cm3 and a predicted pKa of 6.81±0.70. Its melting point is 209 °C .

Scientific Research Applications

Xanthine Oxidase Inhibition

Xanthine oxidase (XO): is an enzyme involved in purine metabolism, catalyzing the conversion of hypoxanthine and xanthine to uric acid. Inhibition of XO has therapeutic implications for conditions like gout, cancer, inflammation, and oxidative damage. Ethyl 2-benzamido-4-methylthiazole-5-carboxylate derivatives have been studied as potent XO inhibitors . Notably, compound GK-20 demonstrated an IC50 value of 0.45 µM, making it highly effective. The structure-activity relationship revealed that di-substituted compounds on Ring B were more potent than mono-substituted derivatives. Para-substitution on Ring B was crucial for XO inhibitory potential.

Mechanism of Action

While the specific mechanism of action for Ethyl 2-benzamido-4-methylthiazole-5-carboxylate is not detailed in the search results, related thiazole-5-carboxylic acid derivatives have been found to inhibit the enzyme xanthine oxidase. This enzyme is involved in the metabolism of purines, catalyzing the oxidative hydroxylation of hypoxanthine and xanthine to produce uric acid .

Future Directions

The future directions for the study of Ethyl 2-benzamido-4-methylthiazole-5-carboxylate could involve further exploration of its potential as a xanthine oxidase inhibitor, given the known activity of related thiazole-5-carboxylic acid derivatives . This could have implications for the treatment of conditions such as gout and oxidative tissue damage, which are associated with the activity of xanthine oxidase .

properties

IUPAC Name

ethyl 2-benzamido-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-3-19-13(18)11-9(2)15-14(20-11)16-12(17)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPXTLSMHAEJLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-benzamido-4-methylthiazole-5-carboxylate

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-amino-4-methylthiazole-5-carboxylate (2.00 g, 10.00 mmol) in anhydrous dichloromethane (40 mL) was added pyridine (2.50 g, 32.00 mmol), followed by the addition of benzoyl chloride (1.90 g, 13.00 mmol) dropwise. The reaction mixture was stirred at ambient temperature for 18 h, then washed sequentially with 1 N hydrochloric acid (15 mL), saturated aqueous sodium bicarbonate (2×15 mL), and water (15 mL), dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated in vacuo. The residue was purified by column chromatography to afford the title compound as a white solid in 97% yield (3.0 g); 1H NMR (CDCl3, 300 MHz) δ 11.35 (s, br, 1H), 7.89 (d, J=7.4 Hz, 2H), 7.59 (t, J=7.4 Hz, 1H), 7.47 (t, J=7.6 Hz, 2H), 4.29 (q, J=7.1 Hz, 2H), 2.28 (s, 3H), 1.35 (t, J=7.1 Hz, 3H); MS (ES+) m/z 291.1 (M+1).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
Yield
97%

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